molecular formula C6H6ClN3O B2863593 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one CAS No. 1421433-87-5

7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

Cat. No.: B2863593
CAS No.: 1421433-87-5
M. Wt: 171.58
InChI Key: TWFJFNDXCRKLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h3,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJFNDXCRKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=NC2=O)Cl)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
  • CAS Registry Number : 1421433-87-5
  • Molecular Formula : C₆H₆ClN₃O
  • Molecular Weight : 171.58 g/mol
  • Structure : Features a fused bicyclic system with a chlorine atom at position 7 and a saturated 2,3-dihydroimidazole ring .

Synthesis: Synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol (2) with bromoacetaldehyde diethyl acetal, yielding 86% of the target compound. The chlorine group at position 7 directs regioselective glycosylation reactions, enabling the synthesis of nucleoside derivatives .

Key Properties :

  • Storage : Requires storage at 2–8°C in an inert atmosphere and dark conditions .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights structural variations, molecular weights, and key properties of analogous compounds:

Compound Name & CAS No. Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (1421433-87-5) 7-Cl, 2,3-dihydro ring 171.58 Glycosylation intermediate; requires cold storage .
1-Aryl-6-benzyl-7-hydroxy analogs (e.g., from ) 7-OH, 1-aryl, 6-benzyl substituents ~350–400 (estimated) Strong antinociceptive activity (non-opioid mechanism) .
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (CAS not provided) Triazolo fused ring, 7-Me, phenyl substituent 318.32 IR bands at 3433 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O); potential anticancer activity inferred from related triazolo compounds .
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy analog (CAS not provided) 6-(2-Cl-benzyl), 1-(4-Cl-phenyl), 7-OH 388.24 Crystalline structure with O–H···O hydrogen bonding; monoclinic crystal system .
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one (1245648-79-6) 7-Cl, 6-Me, unsaturated ring ~195.62 (estimated) Medicinal applications (exact activity unspecified) .
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one (35536-41-5) 2-Me, 3-Me substituents 164.17 (calculated) Building block for organic synthesis .

Biological Activity

7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one (CAS No. 1421433-87-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C6H6ClN3O
  • Molecular Weight: 171.58 g/mol
  • Boiling Point: Not available
  • InChI Key: TWFJFNDXCRKLBS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multicomponent reactions and condensation reactions. These methods are scalable for industrial production using continuous flow reactors to optimize yield and purity .

The compound primarily functions as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity. This property underlies its potential in various therapeutic areas, particularly in oncology and infectious diseases .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG222.0

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown anti-inflammatory activity. In preclinical models, it exhibited significant inhibition of paw edema compared to standard drugs like indomethacin .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation effectively, with IC50 values indicating strong cytotoxicity.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Q & A

Q. What are the established synthetic routes for 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of imidazo[1,2-a]pyrimidines are synthesized by reacting 2-aminoimidazoline with substituted malonates under basic conditions . Key steps include:

  • Reagent selection : Use diethyl malonate derivatives for efficient cyclization.
  • Purification : Recrystallization from ethanol or methanol improves purity (>95%) .
  • Tautomer control : The hydroxy-oxo tautomer is stabilized in the crystalline state via intramolecular hydrogen bonds .

Q. What structural features influence the biological activity of this compound?

The fused imidazo-pyrimidine core and chlorine substitution at position 7 are critical for activity. Structural analysis reveals:

  • Planarity : The fused ring system deviates ≤0.3 Å from planarity, enhancing interactions with biological targets .
  • Substituent effects : Chlorine at position 7 increases antimicrobial potency compared to non-halogenated analogs (e.g., MIC = 2 µg/mL vs. 8 µg/mL for Staphylococcus aureus) .
  • Hydrogen bonding : Intramolecular C–H⋯O/N bonds stabilize the active conformation .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^1H-NMR shows resonances for the imidazole NH (δ 10.4–12.1 ppm) and aromatic protons (δ 6.9–8.0 ppm) .
  • IR : Strong C=O stretches at 1680 cm1^{-1} and O–H stretches at 3433 cm1^{-1} confirm tautomeric forms .
  • Mass spectrometry : Molecular ion peaks at m/z 168.58 (M+^+) align with the molecular formula C6_6H5_5ClN4_4 .

Advanced Research Questions

Q. How do crystallographic studies inform conformational stability?

Single-crystal X-ray diffraction reveals:

  • Intermolecular interactions : O–H⋯O hydrogen bonds form chains along the c-axis, while weak C–H⋯Cl interactions stabilize the lattice (distance = 3.67 Å) .
  • Dihedral angles : The chlorophenyl ring tilts 70.7° from the fused core, reducing steric hindrance .
  • Tautomer preference : The 7-hydroxy-5-oxo tautomer dominates in the solid state due to resonance-assisted hydrogen bonding .

Q. What computational methods predict binding affinity to microbial targets?

  • Docking studies : Use AutoDock Vina to model interactions with Candida albicans CYP51 (binding energy = -9.2 kcal/mol) .
  • QSAR models : Electron-withdrawing groups at position 7 correlate with antifungal activity (pIC50_{50} = 5.3) .
  • MD simulations : The compound maintains stable hydrogen bonds with Thr318 and Ser378 over 50 ns trajectories .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Case study : 5,7-Dichloro analogs show 4× higher antibacterial activity than 7-Chloro derivatives. This is attributed to increased lipophilicity (clogP = 2.1 vs. 1.5) and enhanced membrane penetration .
  • Experimental validation : Perform time-kill assays to differentiate static vs. cidal effects .
  • Structural alignment : Overlay crystallographic data with less active analogs to identify steric clashes .

Methodological Guidance

  • Synthesis optimization : Replace ethanol with DMF as a solvent to reduce reaction time from 24 h to 6 h .
  • Crystallization : Use slow evaporation at 4°C to obtain larger crystals for diffraction studies .
  • Bioassays : Combine checkerboard assays with fractional inhibitory concentration (FIC) indices to evaluate synergism with fluconazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.